Enhanced Conjugation Kinetics: 12-Fold Faster Reaction Rate with Free Thiols
The 5-nitro substitution on the pyridyldithio group significantly accelerates thiol-disulfide exchange reactions. The reaction of the nitro-substituted cross-linker with a small molecule drug bearing a free thiol group proceeds approximately 12-fold faster than with previously described cross-linkers (e.g., SPDP or SPP) [1].
| Evidence Dimension | Reaction rate of disulfide exchange with free thiol |
|---|---|
| Target Compound Data | ~12-fold faster |
| Comparator Or Baseline | Previously described cross-linkers (e.g., SPDP, SPP) |
| Quantified Difference | 12-fold increase |
| Conditions | Small molecule drug conjugation under standard bioconjugation conditions (aqueous/organic co-solvent, room temperature) |
Why This Matters
Faster kinetics enable shorter conjugation times, higher conjugation efficiency, and potentially higher drug-to-antibody ratios (DAR), which are critical for scalable ADC manufacturing and reproducible product quality.
- [1] ImmunoGen, Inc. Cross-linkers with high reactivity and solubility and their use in the preparation of conjugates for targeted delivery of small molecule drugs. US Patent 6913748B2. 2005. (Abstract: 12-fold faster reaction rate) View Source
